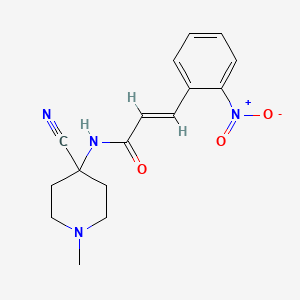

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-10-8-16(12-17,9-11-19)18-15(21)7-6-13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3,(H,18,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIZFAYUQBNKA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical formula for (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide is C14H16N4O2, with a molecular weight of approximately 272.31 g/mol. The structure features a piperidine ring substituted with a cyano group and an enamide functional group, which are critical for its biological interactions.

1. Neurotoxicity and MAO Interaction

Research indicates that compounds similar to this compound may interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, studies have shown that certain piperidine derivatives can be substrates for MAO-B, leading to neurotoxic effects in dopaminergic neurons . This suggests that the compound may exhibit neurotoxic properties under specific conditions.

2. Antitumor Activity

There is emerging evidence that compounds with similar structural motifs possess antitumor activities. For example, nitrophenyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the nitrophenyl group in the compound may enhance its anticancer potential.

3. Antimicrobial Properties

Preliminary studies on analogous compounds have indicated antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This opens avenues for exploring this compound as a potential antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotoxicity | Substrate for MAO-B; potential neurotoxic effects | |

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant neurotoxicity in vitro. This was attributed to their ability to be oxidized by MAO-B, leading to increased levels of neurotoxic metabolites .

Case Study: Antitumor Activity

Another study evaluated the antitumor effects of nitrophenyl-containing compounds on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting that this compound might also possess similar properties .

Comparison with Similar Compounds

A. Substituent Influence on Bioactivity

- Nitro vs. Hydroxy/Methoxy Groups: The 2-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to phenolic analogs like terrestriamide or Moupinamide. This could influence binding to nitroreductase enzymes or redox-sensitive targets .

- Cyano Group: The 4-cyano substitution on the piperidine ring distinguishes the target compound from natural enamide derivatives (e.g., 4-coumaroylputrescine). Cyano groups often improve metabolic stability and modulate pharmacokinetic properties .

B. Piperidine Core Modifications

C. Therapeutic Implications

- Neurological Applications : Moupinamide’s anticonvulsant activity suggests that enamide derivatives with aromatic substituents (e.g., 2-nitrophenyl) may similarly target ion channels or neurotransmitter receptors .

- Antiviral Potential: Terrestriamide’s interaction with SARS-CoV-2 proteins highlights the role of hydrogen bonding (e.g., hydroxyl groups) in viral inhibition. The nitro group in the target compound might offer alternative binding modes for protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.